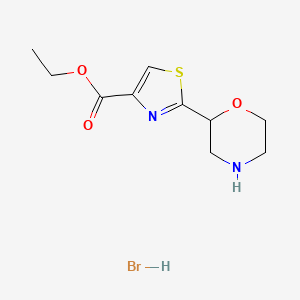

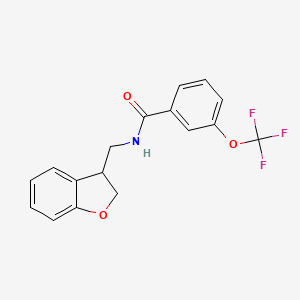

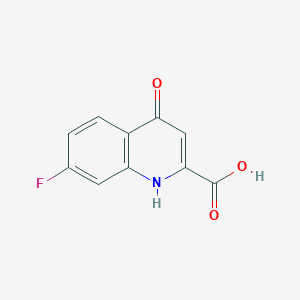

![molecular formula C6H6N4 B2473545 8-Aminoimidazo[1,2-b]pyridazine CAS No. 56477-92-0](/img/structure/B2473545.png)

8-Aminoimidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-B]pyridazin-8-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused imidazo and pyridazine rings, which contribute to its unique chemical properties and biological activities. Imidazo[1,2-B]pyridazin-8-amine has been studied for its potential as a kinase inhibitor, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Applications De Recherche Scientifique

Imidazo[1,2-B]pyridazin-8-amine has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:

Kinase Inhibition: This compound has shown potent inhibitory activity against kinases such as transforming growth factor-β activated kinase (TAK1) and inositol-requiring enzyme 1α (IRE1α), making it a potential therapeutic agent for cancer and inflammatory diseases

Drug Discovery: Imidazo[1,2-B]pyridazin-8-amine serves as a scaffold for the development of new drugs targeting various diseases, including multiple myeloma and autoimmune disorders

Biological Studies: It is used in studies to understand the molecular mechanisms of kinase inhibition and the role of kinases in disease progression.

Mécanisme D'action

Target of Action

Imidazo[1,2-B]pyridazin-8-amine has been found to interact with several key targets in the body. One of its primary targets is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma . Another target is the Interleukin-17A (IL-17A) , a pro-inflammatory cytokine that plays a key role in chronic inflammation and autoimmune diseases .

Mode of Action

Imidazo[1,2-B]pyridazin-8-amine inhibits TAK1 at nanomolar concentrations . It binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency . For IL-17A, it acts as an inhibitor, potentially providing efficacy comparable to anti-IL-17A antibodies for conditions like psoriasis .

Biochemical Pathways

The inhibition of TAK1 by Imidazo[1,2-B]pyridazin-8-amine affects various biochemical pathways. TAK1 is involved in multiple signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound can potentially disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .

Result of Action

The inhibition of TAK1 and IL-17A by Imidazo[1,2-B]pyridazin-8-amine can lead to significant molecular and cellular effects. For instance, it can inhibit the growth of multiple myeloma cell lines , and potentially reduce inflammation in autoimmune diseases by inhibiting IL-17A .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-B]pyridazin-8-amine has been found to interact with and inhibit PIM kinases with low nanomolar potency . These interactions are specific and result in the inhibition of these enzymes, which play crucial roles in cellular processes such as cell growth and survival .

Cellular Effects

The effects of Imidazo[1,2-B]pyridazin-8-amine on cells are primarily mediated through its interactions with PIM kinases. By inhibiting these enzymes, it can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to impair the survival of certain cells and inhibit their growth .

Molecular Mechanism

Imidazo[1,2-B]pyridazin-8-amine exerts its effects at the molecular level through its interactions with PIM kinases. It binds to these enzymes and inhibits their activity, leading to changes in downstream signaling pathways and gene expression . This can result in altered cellular function and potentially the death of the cell .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on PIM kinases, it is likely that its effects would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-B]pyridazin-8-amine at different dosages in animal models have not been extensively studied. Given its potent inhibitory effects on PIM kinases, it is likely that its effects would be dose-dependent .

Metabolic Pathways

Given its interactions with PIM kinases, it is likely that it would impact pathways regulated by these enzymes .

Transport and Distribution

Given its small size and polarity, it is likely that it would be able to diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its interactions with PIM kinases, which are typically localized in the cytoplasm, it is likely that it would also be found in this cellular compartment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-B]pyridazin-8-amine typically involves the condensation of heterocyclic amines with appropriate electrophiles. One common method is a two-step, one-pot reaction where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides moderate to high yields of the desired product under mild conditions.

Industrial Production Methods

Industrial production of imidazo[1,2-B]pyridazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Imidazo[1,2-B]pyridazin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of imidazo[1,2-B]pyridazin-8-amine react with nucleophiles like amines or thiols

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazin-8-amines, which can exhibit different biological activities depending on the nature of the substituents.

Comparaison Avec Des Composés Similaires

Imidazo[1,2-B]pyridazin-8-amine can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyridines: These compounds also exhibit kinase inhibitory activity but differ in their ring structure and substitution patterns.

Imidazo[1,5-a]pyridines: Known for their luminescent properties and applications in optoelectronics, these compounds have a different arrangement of nitrogen atoms in the ring system.

Pyridazinones: These compounds are structurally related but contain a carbonyl group, which imparts different chemical and biological properties.

The uniqueness of imidazo[1,2-B]pyridazin-8-amine lies in its specific ring structure and the ability to selectively inhibit certain kinases, making it a valuable compound in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

imidazo[1,2-b]pyridazin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUOUPATZLZONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

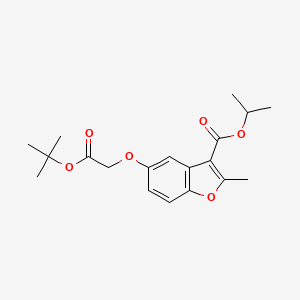

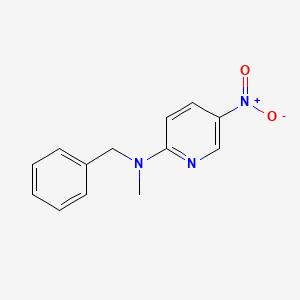

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

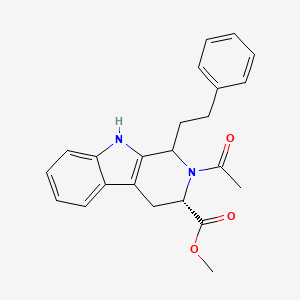

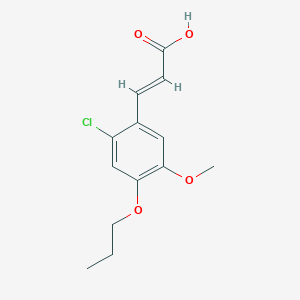

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

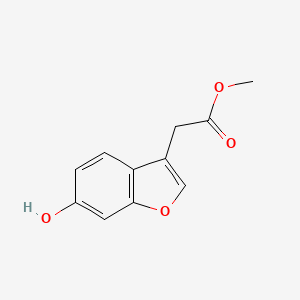

![2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2473471.png)

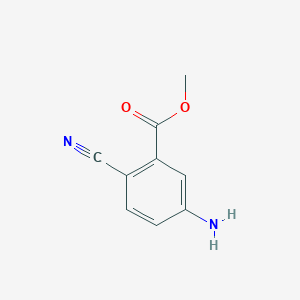

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)